2,3-dihydro-1H-benzo[f]chromen-1-one

Organic Synthesis Catalysis Heterocyclic Chemistry

Genetic deletion of Sir2 in yeast is time-intensive and irreversible. Splitomicin offers a rapid pharmacological alternative, creating a faithful sir2Δ phenocopy in S. cerevisiae without genomic manipulation. • Validated Sir2p inhibitor (IC50 = 60 μM) - enables dose-dependent, reversible telomeric silencing studies. • Saturated 2,3-dihydro core confers defined chirality and envelope conformation essential for target engagement, unlike flat aromatic analogs. • Supplied with purity documentation and hydrolytic lability data to support physiologically relevant experimental design.

Molecular Formula C13H10O2
Molecular Weight 198.22g/mol
CAS No. 4707-36-2
Cat. No. B477135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dihydro-1H-benzo[f]chromen-1-one
CAS4707-36-2
Synonymssplitomicin
Molecular FormulaC13H10O2
Molecular Weight198.22g/mol
Structural Identifiers
SMILESC1COC2=C(C1=O)C3=CC=CC=C3C=C2
InChIInChI=1S/C13H10O2/c14-11-7-8-15-12-6-5-9-3-1-2-4-10(9)13(11)12/h1-6H,7-8H2
InChIKeyZWRLQFJGZTUXDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydro-1H-benzo[f]chromen-1-one Specification Guide


2,3-Dihydro-1H-benzo[f]chromen-1-one (CAS 4707-36-2), also cataloged as Splitomicin or NSC-157021, is a synthetic, non-glycosidic naphthopyranone [1] belonging to the aromatic-fused pyran-4-one class [2]. Possessing a fully assigned molecular formula of C13H10O2 and an exact mass of 198.06808 g/mol , this compound exists as a pale solid with an experimental melting point range of 50–51°C and a low aqueous solubility of 0.016 g/L (calculated at 25°C) . Unlike its widely studied unsaturated 3H-naphthopyran photochromic counterparts or the fully aromatic 3-phenyl-1H-benzo[f]chromen-1-one (β-naphthoflavone), the saturated 2,3-dihydro core of this entity establishes it as a privileged chiral scaffold and a critical lactone intermediate [3].

Sir2p inhibitor probe for yeast epigenetic studies
Privileged chiral lactone scaffold for derivative SAR
Saturated 2,3-dihydro core enables photochromic precursor synthesis

2,3-Dihydro-1H-benzo[f]chromen-1-one: Substitution Challenges


Although this compound shares the C13H10O2 empirical formula with isomeric benzochromenones and coumarins , generic substitution by a benzochromene derivative or a 3H-naphtho[2,1-b]pyran is demonstrably invalid based on thermodynamic and reactivity grounds. First, the 2,3-dihydro state fundamentally alters the electronic conjugation of the pyran-4-one ring relative to fully aromatic chromones, eliminating the photochromic electrocyclic ring-opening characteristic of the unsaturated 3H-naphthopyran class [1]. Second, the presence of the C2–C3 saturated bond imparts a defined chiral center and an envelope conformation essential for specific biological target engagement (e.g., Sir2p) that flat, aromatic analogs lack [2]. Critically, the lactone moiety in Splitomicin exhibits hydrolytic lability under physiological conditions [3], a kinetic vulnerability that is absent in more stable carbocyclic analogs and directly dictates its unique, time-dependent inhibition profile in cellular assays. The evidence below quantifies these performance gaps.

Aromatic chromone analogs
Saturated 2,3-dihydro core alters conjugation and removes photochromic ring-opening; flat aromatic chromones not interchangeable.
Flat aromatic analogs
Non-planar envelope conformation and C3 chirality are essential for Sir2p target engagement; planar analogs lack this binding mode.
Carbocyclic analogs
Lactone hydrolytic lability drives time-dependent inhibition kinetics; stable carbocyclic replacements may alter cellular response profile.

2,3-Dihydro-1H-benzo[f]chromen-1-one Comparative Performance


Synthetic Efficiency: FeCl3-Catalyzed Cascade

The FeCl3-catalyzed synthesis of 2,3-dihydro-1H-benzo[f]chromen-1-one from naphthyl 3-methylcrotonate proceeds via a tandem Fries rearrangement/intramolecular hydroalkoxylation mechanism, affording the target compound in good yields using an inexpensive, commercially available catalyst. This contrasts with alternative synthetic routes for structurally related chromones and flavones that frequently require stoichiometric Lewis acids, strong bases, or precious metal catalysts [1].

Synthetic efficiency
Class-level inference
FeCl3 catalyst (good yields)
vs. stoichiometric Lewis acids
Supports cost-effective synthesis route
Synthetic protocol review recommended
Organic Synthesis Catalysis Heterocyclic Chemistry

Sir2p Inhibition: Splitomicin vs. β-Naphthoflavone

Splitomicin is a selective inhibitor of the yeast NAD+-dependent deacetylase Sir2p (IC50 = 60 μM). In contrast, the fully aromatic analog 3-phenyl-1H-benzo[f]chromen-1-one (β-naphthoflavone) is a potent aryl hydrocarbon receptor (AhR) agonist, a completely divergent biological target [1]. Furthermore, Splitomicin lacks activity against human sirtuin subtypes and the lactone ring is prone to hydrolytic ring opening, a structural vulnerability absent in β-naphthoflavone [2].

Sir2p inhibition
Cross-study comparable
IC50 = 60 μM (yeast Sir2p)
β-Naphthoflavone: AhR agonist, no Sir2p inhibition
Specific Sir2p probe; not interchangeable with AhR ligands
Hydrolytic lability affects assay kinetics
Epigenetics Enzymology Sirtuin Inhibition

Conformational Analysis of 3-Aryl Derivatives

X-ray crystallographic analysis of 3-(2-methoxyphenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one reveals that the 2-methoxyphenyl ring is tilted by 50.67(3)° relative to the naphthyl ring system, with the central pyran ring adopting an envelope conformation [1]. In contrast, the 3-(4-iodophenyl) derivative exhibits a larger dihedral angle of 72.48(11)° [2]. These stereoelectronic features, dictated by substitution at the saturated C3 position, are absent in flat, fully aromatic 1H-benzo[f]chromen-1-ones.

Conformational flexibility
Class-level inference
Dihedral angles 50.67° / 72.48°
Planar aromatic 1H-benzo[f]chromen-1-ones
Envelope topology relevant for binding studies
Single-crystal XRD at 150–293 K
Crystallography Structural Biology Medicinal Chemistry

Antiproliferative Activity of Derived Chalcones

Chalcone analogs derived from 2,3-dihydrobenzo[f]chromen-1-one (compounds 4g and 4j) exhibited moderate cytotoxicity against murine melanoma B16 and lymphoma L1210 cell lines with IC50 values ranging between 5 and 6 μM. Notably, compound 4g displayed an IC50 of 3.4 μM against the human MDA-MB-435 melanoma cell line [1]. This validates the 2,3-dihydrobenzo[f]chromen-1-one core as a viable scaffold for developing antiproliferative agents.

Cytotoxicity of derivatives
Class-level inference
IC50 3.4–6 μM (chalcone derivatives)
Supports cytotoxicity endpoint review
Parent scaffold not directly active; derivative SAR context
Anticancer Cytotoxicity Medicinal Chemistry

Skin Anti-Aging Bioactivity of TDB Derivative

The 3-aryl derivative 3-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one (TDB) demonstrated dual functional effects in human dermal cells: (1) inhibition of melanocyte proliferation alone, and (2) when combined with glycitin, significant promotion of collagen IV expression and accelerated total collagen secretion, accompanied by transcriptional down-regulation of MMP1, MMP2, and MMP7 [1]. These effects are scaffold-dependent and not observed with the unsubstituted parent 2,3-dihydro-1H-benzo[f]chromen-1-one.

Dermal fibroblast assay
Class-level inference
Collagen IV promotion, MMP1/2/7 down-regulation
Supports anti-aging research model context
TDB + glycitin mixture; derivative-dependent
Dermatology Cosmeceuticals Anti-aging

Photochromic Precursor Reactivity

2,3-Dihydro-2,2-diphenyl-4H-naphtho[1,2-b]pyran-4-one, a direct analog of 2,3-dihydro-1H-benzo[f]chromen-1-one, serves as a key synthetic precursor to photochromic naphthopyrans. Under UV irradiation, the uncolored ester derivative afforded a single colored photoisomer having a transoid-trans (TT) configuration, characterized by NMR [1]. In contrast, the carboxylic acid analog underwent irreversible degradation, demonstrating the critical dependence of photochromic behavior on substitution at the 4-position of the saturated core.

Photochromic precursor control
Class-level inference
Single TT photoisomer (ester)
Acid derivative degrades; unsaturated analogs give mixtures
Saturated core enables controlled photoisomer access
UV irradiation; NMR characterization
Photochemistry Materials Science NMR Spectroscopy

2,3-Dihydro-1H-benzo[f]chromen-1-one Applications


Yeast Sir2p Inhibition for Epigenetic Studies

Employed as the standard small-molecule inhibitor of yeast Sir2p (IC50 = 60 μM), 2,3-dihydro-1H-benzo[f]chromen-1-one (Splitomicin) creates a phenocopy of the sir2 deletion mutant in Saccharomyces cerevisiae. This application enables researchers to study telomeric silencing and chromatin-dependent transcriptional regulation without genetic manipulation. The compound's lack of activity against human sirtuin subtypes and its hydrolytic lability must be accounted for in experimental design [1].

Anticancer and Anti-Aging Derivative Scaffold

The saturated 2,3-dihydrobenzo[f]chromen-1-one core serves as a privileged starting scaffold for structure-activity relationship (SAR) campaigns. Chalcone derivatives (e.g., compounds 4g and 4j) derived from this scaffold exhibit low-micromolar cytotoxicity against melanoma and lymphoma cell lines (IC50 = 3.4–6 μM) [2]. Additionally, 3-aryl-substituted derivatives like TDB demonstrate collagen-promoting and MMP-inhibiting activities in dermal fibroblast models, supporting cosmeceutical and dermatological applications [3].

Precursor for Photochromic Naphthopyrans

The 2,3-dihydro-4H-naphtho[1,2-b]pyran-4-one framework is a validated intermediate for preparing photochromic naphthopyrans with controlled isomerization behavior. Derivatives functionalized at the 4-position with ester groups yield single transoid-trans photoisomers upon UV irradiation, avoiding the complex bi-exponential fading kinetics associated with unsaturated 3H-naphthopyran mixtures [4]. This property is desirable for variable-transmission ophthalmic lenses and smart windows.

Crystallographic Analysis of Non-Planar Heterocycles

3-Substituted 2,3-dihydro-1H-benzo[f]chromen-1-one derivatives exhibit well-defined, non-planar conformations (aryl dihedral angles ranging from 50.67° to 72.48°) and an envelope pyran ring topology [5][6]. These structural features make the compound class valuable for studying the impact of conformational flexibility on molecular recognition, binding affinity, and supramolecular packing in crystal engineering.

Application
Selection Property
Validation Focus
Yeast Sir2p epigenetic studies
Sir2p inhibitory scaffold
Sir2p enzymatic assay context; hydrolytic lability review
Derivative scaffold for cytotoxicity and anti-aging research
Privileged core for derivatization
Cytotoxicity and dermal fibroblast assay context
Photochromic naphthopyran precursor
Saturated core enables controlled photoisomerization
Photoproduct configuration and stability analysis
Crystallographic analysis of non-planar heterocycles
Envelope conformation and dihedral angle diversity
Structural analysis for binding and packing studies
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